

Fenretinide Glucuronide-d4: A Technical Guide to its Certificate of Analysis and Purity

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Compound of Interest

Compound Name: *Fenretinide glucuronide-d4*

Cat. No.: *B12405946*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity determination for **Fenretinide glucuronide-d4**. This deuterated analog of a fenretinide metabolite serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This document outlines the typical data presented in a certificate of analysis, details the experimental protocols for its characterization, and illustrates relevant biochemical pathways.

Certificate of Analysis: A Summary of Quality and Purity

A Certificate of Analysis (CoA) for **Fenretinide glucuronide-d4** provides a comprehensive summary of its identity, purity, and quality. While specific values may vary between batches and suppliers, the following tables represent typical data found in a CoA.

Table 1: General Information

Parameter	Specification
Product Name	Fenretinide glucuronide-d4
Synonyms	N/A
Molecular Formula	C ₂₆ H ₂₉ D ₄ NO ₄
Molecular Weight	427.58 g/mol
CAS Number	N/A
Appearance	White to off-white solid
Solubility	Soluble in Methanol, DMSO

Table 2: Analytical Data

Analysis	Method	Specification	Result
Purity (by HPLC)	High-Performance Liquid Chromatography	≥98%	99.5%
Purity (by LC-MS)	Liquid Chromatography-Mass Spectrometry	≥98%	99.7%
Isotopic Enrichment	Mass Spectrometry	≥99% atom % D	99.6% atom % D
Identity (¹ H NMR)	Nuclear Magnetic Resonance	Conforms to structure	Conforms
Mass Spectrum (ESI)	Electrospray Ionization Mass Spectrometry	Conforms to structure	Conforms
Residual Solvents	Gas Chromatography	As per ICH Q3C	Meets requirements

Experimental Protocols for Purity and Identity Determination

Accurate characterization of **Fenretinide glucuronide-d4** is essential for its use as an internal standard. The following sections detail the methodologies employed to ascertain its purity and confirm its identity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds. A typical HPLC method for **Fenretinide glucuronide-d4** would involve a reversed-phase column to separate the analyte from any potential impurities.

Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 μ m).
- Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water with an acidic modifier like formic acid or acetic acid (e.g., 88:10:2, v/v/v, acetonitrile:water:glacial acetic acid)[1].
- Flow Rate: A typical flow rate would be in the range of 0.7-1.0 mL/min[1].
- Detection: UV absorbance is monitored at a wavelength of 340 nm[1].
- Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent and injected into the system.
- Quantification: The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.



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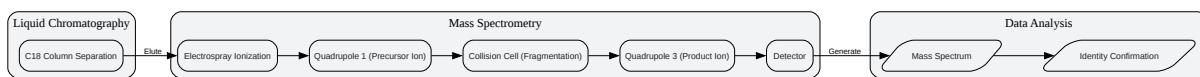
HPLC Purity Analysis Workflow

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity and Purity

LC-MS/MS provides a highly sensitive and specific method for both the identification and quantification of Fenretinide and its metabolites, including the deuterated glucuronide conjugate.^[2] This technique is particularly valuable for confirming the isotopic enrichment of the deuterated standard.

Protocol:

- Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
- Chromatographic Conditions: Similar to the HPLC method, a C18 column is used with a gradient elution. The mobile phases typically consist of 0.05% formic acid in water (A) and methanol (B). A representative gradient could be: 32% to 2% A over 3 minutes, hold at 2% A for 2 minutes, then return to 32% A.^[2]
- Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode is commonly used. The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the parent ion and specific fragment ions of **Fenretinide glucuronide-d4**.
- Data Analysis: The presence of the correct precursor and product ions confirms the identity of the compound. The purity is determined by the relative abundance of the target analyte's signal compared to any other detected signals.

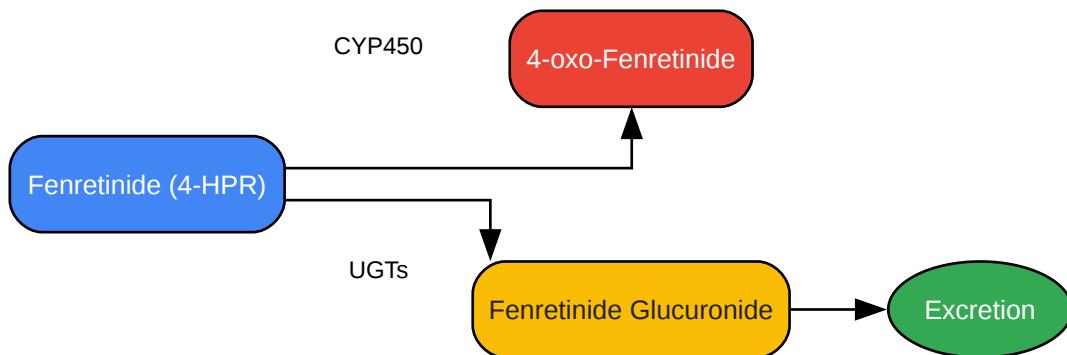


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LC-MS/MS Identity Confirmation Workflow

Metabolic Pathway of Fenretinide

Fenretinide (4-HPR) undergoes metabolism in the body to form several metabolites, including 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) and glucuronide conjugates.^[3] The glucuronidation process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of a glucuronic acid moiety to the parent compound, increasing its water solubility and facilitating its excretion. The deuteration of Fenretinide glucuronide does not alter its metabolic pathway but allows it to be distinguished from the endogenous, non-deuterated form by mass spectrometry.

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Simplified Metabolic Pathway of Fenretinide

In conclusion, the certificate of analysis for **Fenretinide glucuronide-d4**, supported by robust analytical methodologies such as HPLC and LC-MS/MS, provides critical assurance of its identity, purity, and isotopic enrichment. This detailed characterization is paramount for its reliable use as an internal standard in preclinical and clinical research, ensuring the accuracy and reproducibility of pharmacokinetic and metabolic data.

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